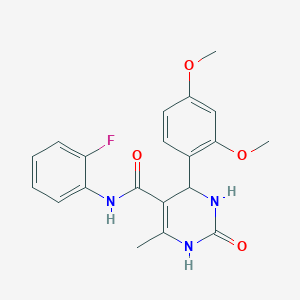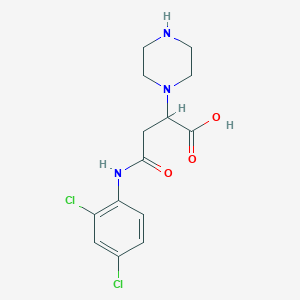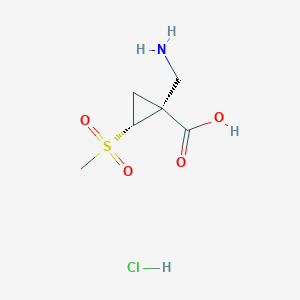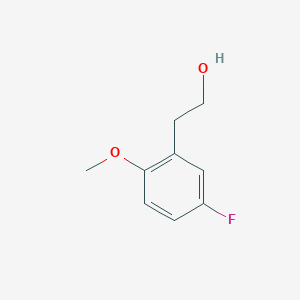
4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
カタログ番号 B2836887
CAS番号:
694462-01-6
分子量: 385.395
InChIキー: PIBRJYJLVWJQAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrimidine derivative, which is a class of compounds that includes many important biological molecules, such as the nucleobases cytosine and thymine . The presence of the dimethoxyphenyl and fluorophenyl groups suggests that this compound might have unique properties compared to other pyrimidines.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The dimethoxyphenyl and fluorophenyl groups would be attached to this ring.Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to those of other pyrimidines. This could include reactions with nucleophiles or electrophiles at the various positions on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethoxyphenyl and fluorophenyl groups could affect properties like solubility, melting point, and boiling point .科学的研究の応用
Synthesis and Biological Activities
- Novel heterocyclic compounds derived from similar structures have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds showed significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), with notable analgesic and anti-inflammatory effects, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).
Chemical Synthesis and Modification
- Synthesis of analogs to known therapeutic compounds, demonstrating methods for modifying molecular structures to potentially enhance systemic exposure and bioavailability. For example, analogs of rhein (an osteoarthritis drug) were synthesized, showing the versatility of synthetic approaches to optimize drug properties (Owton et al., 1995).
Polymeric Materials Development
- Research into aromatic polyamides incorporating similar or related chemical moieties has been conducted, focusing on their synthesis and properties. These materials exhibit strong UV-vis absorption, thermal stability, and electrochromic properties, underscoring their potential for advanced material applications (Chang & Liou, 2008).
Metabolic Studies
- Studies on the metabolism and disposition of compounds with structural similarities, utilizing technologies like 19F-NMR spectroscopy, provide insights into the pharmacokinetic behaviors of potential drug candidates. Such research aids in the selection of candidates for further development based on their metabolic profiles (Monteagudo et al., 2007).
Antimicrobial Activity
- Derivatives structurally related to the compound have been synthesized and assessed for antimicrobial activity, showing potential as novel antimicrobial agents with efficacy against various bacterial and fungal strains. This suggests the compound could also be explored for its antimicrobial properties (Kolisnyk et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-11-17(19(25)23-15-7-5-4-6-14(15)21)18(24-20(26)22-11)13-9-8-12(27-2)10-16(13)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBRJYJLVWJQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione](/img/structure/B2836804.png)

![N-[2-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2836806.png)
![2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836807.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2836811.png)

![4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2836813.png)
![ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2836814.png)
![3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2836816.png)

![3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2836819.png)
![4-[6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2836823.png)
![4-ethoxy-3-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2836827.png)